4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Description
Properties
CAS No. |
2731014-67-6 |
|---|---|
Molecular Formula |
C5H6BrF2N3 |
Molecular Weight |
226.02 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-ethyltriazole |
InChI |
InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3 |
InChI Key |
QLVXKEWECOYZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole typically involves the cycloaddition of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 4-bromo-1-alkyne and difluoromethyl azide, are reacted under mild conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization or chromatography, are optimized for large-scale production to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cycloaddition Reactions: Catalysts such as copper(I) iodide are employed to facilitate cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-triazole derivative.
Scientific Research Applications
4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Halogen Substituent Effects
The bromine atom at position 4 distinguishes this compound from chloro or iodo analogs. and highlight that halogen choice (Cl vs. Br) significantly impacts intermolecular interactions and crystal packing. For example:
Table 1: Halogen-Substituted Triazoles and Properties
| Compound | Halogen | Key Property/Activity | Reference |
|---|---|---|---|
| 4-Chloro-5-methyl-2-ethyl-2H-triazole | Cl | Antimicrobial (MIC: 0.8 µg/mL) | |
| Target compound | Br | Predicted enhanced lipophilicity | - |
Fluorinated vs. Non-Fluorinated Substituents
The difluoromethyl group at position 5 introduces electronegativity and metabolic stability. Fluorine’s inductive effects reduce basicity and increase bioavailability, as seen in FDA-approved drugs like ceftriaxone . Comparisons include:
- Difluoromethyl (this compound): Expected to improve metabolic resistance compared to non-fluorinated analogs.
- Methyl or phenyl substituents : and show that 4-methyl-5-aryl-2H-triazoles exhibit antifungal activity (e.g., 82% inhibition of Phytophthora capsici at 25 mg/L) .
Table 2: Fluorinated vs. Non-Fluorinated Triazoles
| Compound | R₁ (Position 5) | Bioactivity | Reference |
|---|---|---|---|
| 5-Methyl-2-ethyl-2H-triazole | Methyl | Antifungal (68–82% inhibition) | |
| Target compound | Difluoromethyl | Hypothesized enhanced CNS penetration |
Alkyl Chain Variations at Position 2
The ethyl group at position 2 balances steric effects and lipophilicity. describes a related compound, 4-bromo-2-ethyl-5-methyl-2H-triazole (CAS 872265-68-4), with a molecular weight of 190.04 g/mol, suggesting that ethyl substituents optimize solubility without excessive bulk . Shorter chains (e.g., methyl) may reduce steric hindrance, while longer chains (e.g., propyl) could impair target binding .
Structural and Physical Properties
Biological Activity
4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by recent research findings and data.
Molecular Formula: CHBrFN
Molecular Weight: 226.02 g/mol
CAS Number: 2731014-67-6
IUPAC Name: 4-bromo-5-(difluoromethyl)-2-ethyltriazole
Purity: ≥95%
| Property | Value |
|---|---|
| Boiling Point | 271.3 ± 50.0 °C (Predicted) |
| Density | 1.85 ± 0.1 g/cm³ |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole ring facilitates hydrogen bonding and other interactions with active sites, while the difluoromethyl group enhances lipophilicity, aiding in cellular uptake .
Antimicrobial Properties
Recent studies indicate that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives with a triazole ring showed enhanced potency against various bacterial strains . The compound's structure allows it to inhibit bacterial growth effectively.
Anticancer Activity
This compound has shown promising results in anticancer research. In vitro studies have assessed its efficacy against several cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| A549 (Lung Cancer) | 9.6 ± 0.7 |
| HeLa (Cervical Cancer) | 41 ± 3 |
These findings suggest that the compound can inhibit cancer cell proliferation effectively .
Case Studies
- In Vitro Studies : A comparative analysis of various triazole derivatives highlighted that those incorporating the difluoromethyl group exhibited lower IC values in cancer cell lines compared to their counterparts without this modification. This indicates an enhanced anticancer profile due to structural modifications .
- Molecular Docking Studies : Molecular docking simulations have revealed that the triazole ring can effectively bind to critical targets such as the ATP binding site of kinases involved in cancer progression. This binding affinity correlates with observed biological activity, suggesting a mechanism for its anticancer effects .
Applications
The versatility of this compound extends beyond antimicrobial and anticancer applications:
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole?
The synthesis typically involves cyclocondensation reactions. For example, triazole derivatives are often synthesized by refluxing hydrazides with carbonyl-containing reagents in polar aprotic solvents like DMSO. A common method includes:
- Dissolving precursors in DMSO under reflux (18–24 hours).
- Distilling under reduced pressure and cooling the mixture.
- Crystallizing the product using water-ethanol mixtures, yielding light-yellow powders with moderate yields (~65%) . Adjustments in reaction time and solvent choice (e.g., absolute ethanol with glacial acetic acid) can optimize yields for specific substituents.
Q. How can researchers purify and characterize this triazole derivative?
Purification : Recrystallization using water-ethanol mixtures is effective for removing unreacted starting materials and byproducts. Column chromatography (e.g., silica gel with ethyl acetate/hexane) may refine impurities further. Characterization :
- NMR : H and C NMR confirm substituent positions and purity.
- X-ray crystallography : Resolves molecular geometry and crystal packing (e.g., dihedral angles between aromatic and triazole rings, as in related structures ).
- Mass spectrometry : Validates molecular weight and bromine isotopic patterns.
Q. What are the critical factors in designing biological activity assays for this compound?
- In vitro assays : Use enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) to screen for bioactivity. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only).
- Cellular models : Prioritize cell lines relevant to the hypothesized mechanism (e.g., cancer lines for cytotoxicity studies).
- Dose-response curves : Establish IC values using serial dilutions (1 nM–100 µM). Reference methodologies from triazole derivatives with confirmed antibacterial or antiviral activity .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of this compound?
Regioselectivity is influenced by electronic and steric factors. The bromine atom at position 4 and the difluoromethyl group at position 5 direct electrophilic/nucleophilic attacks. For example:
- Base selection : Potassium carbonate in DMF promotes nucleophilic substitution at the bromine site, while stronger bases (e.g., NaH) may alter reaction pathways .
- Temperature : Higher temperatures (reflux conditions) favor thermodynamically stable regioisomers.
Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict electron-rich sites for nucleophilic reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., proteins) using software like AutoDock Vina. Validate with experimental IC data.
- Molecular dynamics (MD) : Model stability in aqueous environments (e.g., solvation free energy) to assess bioavailability .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:
- Variable-temperature NMR : Detect conformational flexibility (e.g., rotamers).
- Hirshfeld surface analysis : Compare intermolecular interactions in the crystal lattice to solution-phase behavior .
- Cross-validation : Use complementary techniques like IR spectroscopy to confirm functional group assignments.
Q. What strategies optimize structure-activity relationship (SAR) studies for triazole derivatives?
- Substituent variation : Systematically replace bromine or difluoromethyl groups with halogens (Cl, F) or electron-withdrawing groups (NO) to assess bioactivity trends.
- Pharmacophore mapping : Identify critical moieties (e.g., triazole ring for hydrogen bonding) using 3D-QSAR models.
- Metabolic stability : Evaluate in vitro liver microsome assays to prioritize derivatives with longer half-lives .
Methodological Considerations
Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
- Purge solvents with inert gases (N, Ar) before use.
- Quench reactive intermediates (e.g., Grignard reagents) slowly under controlled temperatures .
Q. How to address low yields in triazole cyclization reactions?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate cyclization.
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
